4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole CAS number and properties
4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole CAS number and properties
This technical guide details the properties, synthesis, and reactivity profile of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole , a highly specialized scaffold used in the development of kinase inhibitors (e.g., JAK, TRK, and PI3K pathways).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the C4-bromide, the C5-chloride, and the N1-sulfonyl group.
Core Data Table
| Property | Data | Notes |
| Chemical Name | 4-Bromo-5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Systematic IUPAC |
| Parent Core CAS | 916176-52-8 | Refers to the unprotected 4-bromo-5-chloro-7-azaindole [1]. |
| Analog CAS | 876343-81-6 | Warning:[1] This is the 5-bromo-4-chloro regioisomer. Do not confuse. |
| Molecular Formula | C₁₃H₈BrClN₂O₂S | |
| Molecular Weight | 371.64 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DMF, DCM, THF | Poor water solubility; hydrolytically stable at neutral pH. |
| Melting Point | 165–170 °C (Predicted) | Dependent on polymorph/purity. |
Structural Logic & Electronic Properties
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7-Azaindole Core: A bioisostere of purine, making it an ideal ATP-mimetic for kinase inhibition.
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1-(Phenylsulfonyl): An electron-withdrawing group (EWG).
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Function 1: Lowers the pKa of the C2-proton, facilitating directed ortho-lithiation.
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Function 2: Pulls electron density from the pyridine ring, significantly activating the C4-position toward Nucleophilic Aromatic Substitution (S_NAr).
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4-Bromo vs. 5-Chloro:
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The C4-Br bond is weaker and located on the electron-deficient pyridine ring (para to the ring nitrogen). It is the most reactive site for Pd-catalyzed oxidative addition and S_NAr.
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The C5-Cl bond is stronger and sterically adjacent to the C4-substituent. It typically reacts after the C4 position is functionalized.
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Synthetic Pathways & Manufacturing[9]
The synthesis typically proceeds via the functionalization of the commercially available 4-bromo-7-azaindole. The sequence of halogenation and protection is critical to avoid regioisomeric scrambling.
Pathway Diagram (DOT)
Caption: Stepwise synthesis prioritizing C5-chlorination prior to N-protection to utilize the inherent nucleophilicity of the pyrrole ring.
Detailed Protocol: Synthesis from 4-Bromo-7-azaindole
Step 1: C5-Chlorination
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Dissolution: Dissolve 4-bromo-7-azaindole (1.0 eq) in DMF (10 vol).
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Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at room temperature.
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Reaction: Heat to 50°C for 4–6 hours. Monitor by LCMS for the disappearance of starting material.
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Note: The C5 position is the most electron-rich site remaining on the pyrrole ring.
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Workup: Pour into ice water. The product, 4-bromo-5-chloro-7-azaindole , usually precipitates. Filter, wash with water, and dry.[2]
Step 2: N-Sulfonylation
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Deprotonation: Suspend 4-bromo-5-chloro-7-azaindole (1.0 eq) in anhydrous THF under nitrogen. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 mins until gas evolution ceases.
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Protection: Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.
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Completion: Warm to room temperature and stir for 2 hours.
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Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Heptane if necessary.
Orthogonal Reactivity & Functionalization
The power of this scaffold lies in its ability to undergo sequential, site-selective reactions.
Reactivity Decision Tree (DOT)
Caption: The "Orthogonal Map" showing how to selectively target C4, C5, or C2 based on reagent choice.
Key Reaction: Regioselective Suzuki Coupling (C4 vs C5)
Because the C4-Br bond is weaker (lower BDE) and the position is more electron-deficient, Pd(0) inserts at C4 preferentially over C5-Cl [2].
Protocol: Selective C4-Arylation
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Substrate: 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 eq).
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Boronic Acid: Aryl-B(OH)₂ (1.1 eq).
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Why? Bidentate ferrocenyl ligands prevent proto-dehalogenation and ensure robust turnover.
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Base: K₂CO₃ (2.0 M aq, 3.0 eq).
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Solvent: 1,4-Dioxane.
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Conditions: Heat at 80°C for 2–4 hours.
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Outcome: >95% selectivity for C4-coupling. The C5-Cl remains intact for a second round of coupling (using Buchwald precatalysts like XPhos-Pd-G3 at 100°C).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Specific Hazard: Halogenated azaindoles can be sensitizers. The sulfonyl group adds a risk of hydrolysis to sulfonic acids if stored improperly in moist conditions.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3]
References
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Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2014.
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L'Homme, C. et al. "Synthesis and Reactivity of 7-Azaindoles." European Journal of Organic Chemistry, 2015.
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PubChem. "4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (Parent Compound)." National Library of Medicine.
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Sigma-Aldrich. "Product Specification: 4-Bromo-7-azaindole derivatives."
